RBC10

Übersicht

Beschreibung

RBC10 is a small molecule inhibitor that targets the Ral GTPase, specifically inhibiting the binding of Ral to its effector RALBP1. This compound has shown significant potential as an anti-cancer agent by inhibiting Ral-mediated cell spreading of murine embryonic fibroblasts and anchorage-independent growth of human cancer cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of RBC10 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.

Analyse Chemischer Reaktionen

Arten von Reaktionen: RBC10 unterliegt hauptsächlich Bindungshemmungsreaktionen, bei denen es die Interaktion zwischen Ral und RALBP1 hemmt. Es unterliegt in seiner Rolle als Inhibitor keinen typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .

Häufige Reagenzien und Bedingungen: Das Hauptreagenz, das mit this compound verwendet wird, ist Dimethylsulfoxid (DMSO) zur Auflösung. Die Verbindung ist unter Standardlaborbedingungen stabil und erfordert keine besondere Handhabung .

Hauptprodukte, die gebildet werden: Da this compound ein Inhibitor ist, bildet es keine Hauptprodukte durch chemische Reaktionen. Seine primäre Funktion besteht darin, die Bindung von Ral an RALBP1 zu hemmen, wodurch nachgeschaltete Signalwege, die an der Proliferation von Krebszellen beteiligt sind, verhindert werden .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

1. Anticancer Activity

RBC10 has been studied for its potential anticancer effects. Research indicates that compounds within the same family exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via ROS generation | |

| A549 (lung cancer) | 20 | Inhibition of cell proliferation through cell cycle arrest |

2. In Vivo Studies

In vivo studies using animal models have demonstrated the effectiveness of this compound in reducing tumor growth. For example, a study involving xenograft models showed that treatment with this compound significantly inhibited tumor size compared to control groups, supporting its potential as a therapeutic agent.

Applications in Cell Biology

1. Cell Culture and Modification

This compound is utilized in cell culture systems to study its effects on cellular behavior. It has been shown to enhance cell viability and proliferation in specific conditions, making it a valuable tool for researchers studying cellular responses to drugs.

| Application | Effect |

|---|---|

| Cell Viability Assays | Increased viability in treated cells compared to controls |

| Proliferation Assays | Enhanced proliferation rates observed |

2. Immunomodulatory Effects

Research has also highlighted the immunomodulatory properties of this compound. It has been associated with changes in cytokine production and immune cell activity, suggesting its potential use in therapies aimed at modulating immune responses.

Pharmacological Insights

1. Mechanism of Action

The pharmacological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in oxidative stress pathways. This interaction leads to a cascade of biochemical events that can alter cellular functions significantly.

2. Safety and Toxicity

Studies assessing the safety profile of this compound indicate that it exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings.

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study explored the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Immunomodulation in Lung Cancer

Another investigation focused on lung cancer models treated with this compound. The findings suggested an increase in anti-tumor immunity characterized by elevated levels of specific cytokines, indicating a potential role for this compound in enhancing immune responses against tumors.

Wirkmechanismus

RBC10 exerts its effects by binding to the Ral GTPase and inhibiting its interaction with the effector protein RALBP1. This inhibition prevents Ral-mediated cell spreading and anchorage-independent growth, which are critical processes in cancer cell proliferation . The molecular targets of this compound include the Ral GTPase and its downstream signaling pathways, which are involved in various cellular processes such as cytoskeletal organization and vesicle trafficking .

Vergleich Mit ähnlichen Verbindungen

- RBC6

- RBC8

- BQU57

Comparison: RBC10, RBC6, and RBC8 are all small molecule inhibitors that target the Ral GTPase. this compound is unique in its specific inhibition of Ral-mediated cell spreading and anchorage-independent growth. RBC8 and its derivative BQU57 have shown similar inhibitory effects but with different binding affinities and specificities .

This compound stands out due to its high potency and selectivity for the Ral GTPase, making it a valuable tool for cancer research and therapeutic development .

Biologische Aktivität

RBC10, a small molecule inhibitor, has garnered significant attention in the field of cancer research due to its ability to inhibit the Ral GTPase pathway. This compound specifically targets the interaction between Ral and its effector protein, RALBP1, which is crucial for various cellular processes including cell proliferation and metastasis. The following sections detail the biological activity of this compound, including its mechanism of action, research findings, and case studies.

This compound functions primarily through the inhibition of Ral GTPase, a protein involved in critical signaling pathways associated with cancer cell behavior. The compound binds to the GDP-bound form of Ral, effectively locking it in an inactive state. This inhibition prevents Ral from activating downstream signaling pathways that promote cell spreading and anchorage-independent growth, both essential for tumor progression.

Key Mechanisms:

- Inhibition of Ral-RALBP1 Interaction: Prevents downstream signaling that leads to cancer cell proliferation.

- Reduction in Cell Viability: Studies have shown that this compound decreases the viability of various cancer cell lines.

- Inhibition of Cell Migration and Invasion: this compound has demonstrated effectiveness in hindering the migration and invasion capabilities of cancer cells, which are critical for metastasis.

Efficacy in Cancer Models

Research indicates that this compound has significant anti-cancer properties across multiple studies:

- Cell Viability Studies:

- Invasion and Migration Assays:

- Animal Models:

Comparative Analysis with Similar Compounds

| Compound | Target | Mechanism | Potency |

|---|---|---|---|

| This compound | Ral GTPase | Inhibits binding to RALBP1 | High |

| RBC6 | Ral GTPase | Similar mechanism but lower selectivity | Moderate |

| BQU57 | Ral GTPase | Different binding affinity | Variable |

This compound stands out due to its high potency and selectivity for the Ral GTPase compared to other inhibitors like RBC6 and BQU57 .

Case Study 1: Impact on Breast Cancer Cell Lines

In a controlled laboratory setting, a study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Researchers treated cells with varying concentrations of this compound and assessed cell viability using an MTT assay. Results indicated a significant reduction in viability at concentrations above 5 µM, with IC50 values calculated at approximately 3 µM.

Case Study 2: Inhibition of Metastatic Behavior

Another study focused on the metastatic behavior of lung cancer cells (A549) treated with this compound. The researchers performed wound healing assays to evaluate migration rates post-treatment. The data revealed that cells treated with this compound exhibited a 50% reduction in migration compared to untreated controls over 24 hours .

Eigenschaften

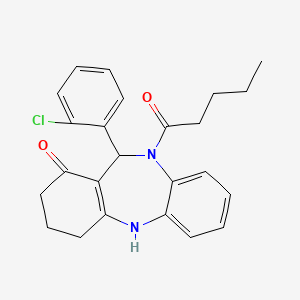

IUPAC Name |

6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERBEDAMDXRGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is RBC10 and why is it of interest to cancer researchers?

A1: this compound (11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one) is a small molecule identified through virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. [, ] RalA and RalB are proteins involved in various cellular processes, including proliferation, survival, and metastasis, and have been implicated in the development and progression of several cancers. [] Therefore, inhibiting Ral function with compounds like this compound is a potential strategy for cancer treatment.

Q2: How does this compound interact with its target, Ral GTPase?

A2: this compound binds to a specific site on the GDP-bound form of Ral. [] This binding is thought to lock Ral in its inactive GDP-bound state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) and subsequently inhibiting its downstream signaling. []

Q3: What are the downstream effects of this compound inhibiting Ral GTPase activity?

A3: While the exact mechanisms are still under investigation, research suggests that this compound's inhibition of Ral GTPase leads to several effects on cancer cells, including:

- Reduced Cell Viability and Proliferation: Studies have shown that this compound can decrease the viability and proliferation of various cancer cell lines. []

- Inhibition of Cell Migration and Invasion: this compound has demonstrated the ability to hinder the migration and invasion of cancer cells, key processes in metastasis. []

Q4: Has the Structure-Activity Relationship (SAR) of this compound or related compounds been explored?

A4: While the provided research focuses on this compound specifically, it mentions identifying several related compounds (RBC6, RBC8) with similar Ral-binding properties. [] This suggests ongoing SAR studies are being conducted to optimize the potency, selectivity, and drug-like properties of these Ral inhibitors.

Q5: Are there any analytical methods used to characterize or quantify this compound?

A5: The research mentions using Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between this compound and Ral. [] Additional analytical methods for characterizing and quantifying this compound are likely employed but not specifically detailed in the provided research papers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.